Olodanrigan Olodanrigan Olodanrigan is under investigation in clinical trial NCT03297294 (Safety and Efficacy of EMA401 in Patients With Painful Diabetic Neuropathy (PDN)).
Brand Name: Vulcanchem
CAS No.: 1316755-16-4
VCID: VC0002520
InChI: InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)/t27-/m0/s1
SMILES: COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5
Molecular Formula: C32H29NO5
Molecular Weight: 507.6 g/mol

Olodanrigan

CAS No.: 1316755-16-4

VCID: VC0002520

Molecular Formula: C32H29NO5

Molecular Weight: 507.6 g/mol

* For research use only. Not for human or veterinary use.

Olodanrigan - 1316755-16-4

Description

Olodanrigan, also known as EMA401, is a synthetic organic compound under investigation for its potential therapeutic applications, particularly in treating neuropathic pain. It is identified by the molecular formula C32H29NO5 and has a molecular weight of approximately 507.6 g/mol . This compound is a selective antagonist of the angiotensin type II receptor (AT2R), which plays a role in its mechanism of action for pain relief .

Therapeutic Applications

Olodanrigan is primarily being investigated for its efficacy in treating neuropathic pain conditions, including postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN) . Clinical trials, such as NCT03297294, are ongoing to assess its safety and efficacy in patients with PDN .

Mechanism of Action

As a selective antagonist of the angiotensin type II receptor (AT2R), olodanrigan's mechanism involves blocking the action of angiotensin II at this receptor. This blockade is thought to contribute to its analgesic effects, although the precise pathways through which it alleviates neuropathic pain are still under investigation .

Clinical Trials and Research Findings

Olodanrigan has reached Phase II clinical trials across various indications, with a focus on neuropathic pain conditions. While specific outcomes from these trials are not yet fully published, the compound's potential as a novel therapy for neuropathic pain is promising .

Clinical TrialConditionStatus
NCT03297294PDNOngoing
Separate Phase 2 trialsPHN, Diabetic NeuropathiesOngoing
CAS No. 1316755-16-4
Product Name Olodanrigan
Molecular Formula C32H29NO5
Molecular Weight 507.6 g/mol
IUPAC Name (3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)/t27-/m0/s1
Standard InChIKey GHBCIXGRCZIPNQ-MHZLTWQESA-N
Isomeric SMILES COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5
SMILES COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5
Canonical SMILES COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5
Synonyms EMA400
EMA401
Reference [1]. Anand U et al. Mechanisms underlying clinical efficacy of Angiotensin II type 2 receptor (AT2R) antagonist EMA401 in neuropathic pain: clinical tissue and in vitro studies. Mol Pain. 2015 Jun 26;11:38. [2]. Rice AS et al. EMA401, an orally administered highly selective angiotensin II type 2 receptor antagonist, as a novel treatment for postherpetic neuralgia: a randomised, double-blind, placebo-controlled phase 2 clinical trial. Lancet. 2014 May 10;383(9929):1637-47. [3]. Rice AS et al. EMA401, an orally administered highly selective angiotensin II type 2 receptor antagonist, as a novel treatment for postherpetic neuralgia: a randomised, double-blind, placebo-controlled phase 2 clinical trial. Lancet. 2014 May 10;383(9929):1637-47.
PubChem Compound 9937291
Last Modified Sep 13 2023

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